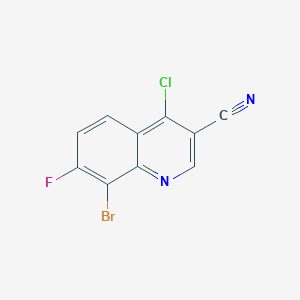![molecular formula C11H7ClF3N3O2 B1371023 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1097050-88-8](/img/structure/B1371023.png)
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a triazole ring, a trifluoromethyl group, and a carboxylic acid functional group
Mechanism of Action
Target of Action
Related compounds have been shown to have analgesic effects, suggesting potential targets within the pain signaling pathway .
Mode of Action
It’s worth noting that similar compounds have been shown to have analgesic effects, indicating that they may interact with targets in the pain signaling pathway to alleviate pain .
Biochemical Pathways
Related compounds have been shown to have analgesic effects, suggesting that they may influence pathways related to pain perception and response .
Pharmacokinetics
Related compounds have been described as having potent analgesic efficacy and a duration of action ranging from ultrashort to long , which may suggest favorable pharmacokinetic properties.
Result of Action
These compounds were found to be effective in relieving pain in the presence of naloxone, suggesting that they may act through opioid-independent systems .
Biochemical Analysis
Biochemical Properties
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell growth and apoptosis . The interaction between this compound and STAT3 is mediated through the SHP-1 dependent pathway, leading to the inactivation of STAT3 and induction of apoptosis . Additionally, this compound does not inhibit kinase activity, which suggests a specific mode of action .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In breast cancer cells, this compound demonstrates dose-dependent suppression of cell viability . It induces potent apoptotic activity by downregulating the phosphorylation of STAT3 and its downstream proteins, such as cyclin D1 and survivin . These effects highlight the compound’s potential as an anticancer agent, as it influences cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to STAT3 and inhibits its phosphorylation, leading to the inactivation of STAT3 and subsequent induction of apoptosis . This mechanism is mediated through the SHP-1 dependent pathway, which does not involve the inhibition of kinase activity . The changes in gene expression resulting from the inactivation of STAT3 further contribute to the compound’s anticancer effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been observed in laboratory settings. Studies have shown that the compound remains stable over time and retains its biological activity . The long-term effects on cellular function include sustained suppression of cell viability and induction of apoptosis in cancer cells . These findings suggest that the compound is suitable for extended use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses of the compound have been associated with increased apoptotic activity and suppression of tumor growth . At very high doses, toxic effects may be observed, indicating the importance of determining an optimal dosage range for therapeutic use . These studies highlight the compound’s potential as an anticancer agent and the need for careful dosage optimization.
Metabolic Pathways
This compound is involved in specific metabolic pathways that contribute to its biological activity. The compound interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These processes ensure that the compound reaches its site of action and exerts its therapeutic effects. Additionally, the compound’s distribution within the body can influence its pharmacokinetics and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with its intended targets and exerts its biological effects. Understanding the subcellular localization of the compound can provide insights into its mode of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.
Introduction of the Trifluoromethyl Group: This step can be performed using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl group at the 5-position.
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole: Lacks the carboxylic acid group.
Uniqueness
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the carboxylic acid group allows for further derivatization and conjugation with other molecules.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-5-9(10(19)20)16-17-18(5)6-2-3-8(12)7(4-6)11(13,14)15/h2-4H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXJQVCNYKTYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127555 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097050-88-8 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1097050-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)
![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)
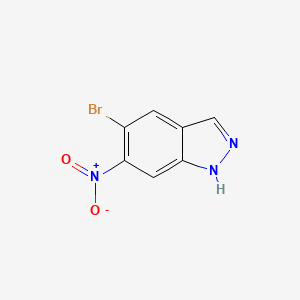
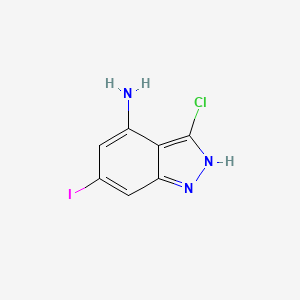

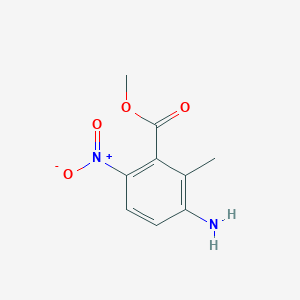
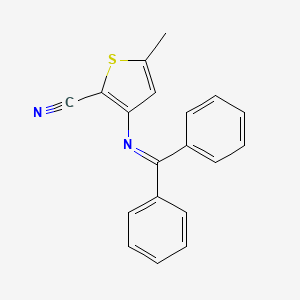
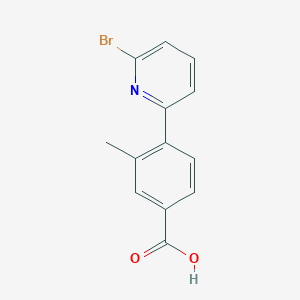
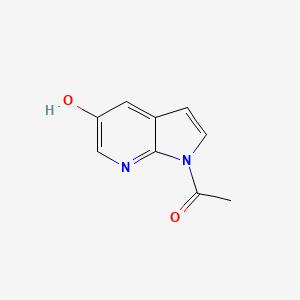
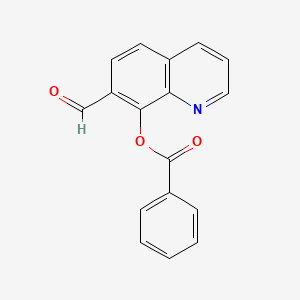
![3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole](/img/structure/B1370959.png)

![7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole](/img/structure/B1370961.png)
